Enhanced In Vitro Antitubercular Activity Relative to First-Line Drugs
In an in vitro assay against Mycobacterium tuberculosis, 2-(chloromethyl)-1,3-benzothiazol-6-ol exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. This demonstrates higher potency than the standard antitubercular drugs isoniazid (MIC 0.5 µg/mL) and rifampicin (MIC 0.75 µg/mL) under the same testing conditions . The proposed mechanism is inhibition of the enzyme DprE1, critical for mycobacterial cell wall biosynthesis.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis in vitro |
|---|---|
| Target Compound Data | MIC = 0.25 µg/mL |
| Comparator Or Baseline | Isoniazid: MIC = 0.5 µg/mL; Rifampicin: MIC = 0.75 µg/mL |
| Quantified Difference | 2-fold more potent than isoniazid; 3-fold more potent than rifampicin |
| Conditions | In vitro broth microdilution assay; exact strain and incubation details not specified in available source. Data requires independent verification. |
Why This Matters
For procurement in antitubercular drug discovery, this compound provides a more potent starting point for scaffold optimization compared to compounds with MIC values equivalent to or higher than current clinical standards.
